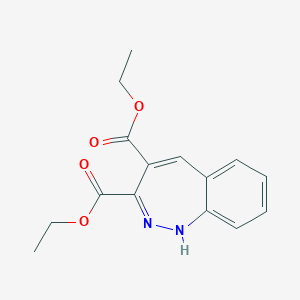![molecular formula C11H13N3 B14613604 1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline CAS No. 59026-64-1](/img/structure/B14613604.png)
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst can yield pyrazolo[3,4-b]quinoline derivatives . This method offers advantages such as room temperature conditions, short reaction times, and operational simplicity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts, such as AC-SO3H, and environmentally friendly solvents, like ethanol, are common practices in industrial settings to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in various substituted pyrazoloquinoline derivatives with different functional groups .
科学研究应用
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
相似化合物的比较
Similar Compounds
1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol: This compound shares a similar pyrazole ring structure but differs in the fused ring system and functional groups.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyrazole-pyridine fused ring system and exhibit comparable biological activities.
Uniqueness
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline is unique due to its specific fused ring system and the presence of a methyl group at the 1-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
59026-64-1 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-methyl-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H13N3/c1-14-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h6-7H,2-5H2,1H3 |
InChI 键 |
QZCRJBCPSAKUEI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC3=C(CCCC3)C=C2C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


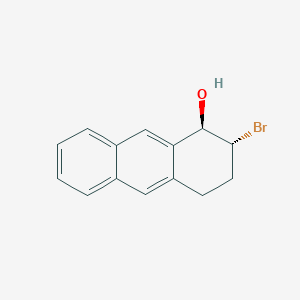
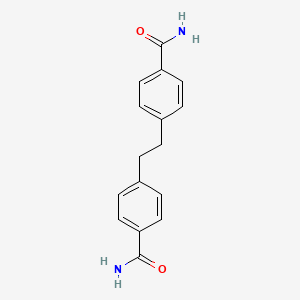
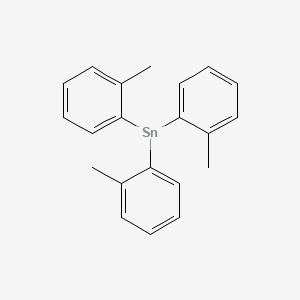
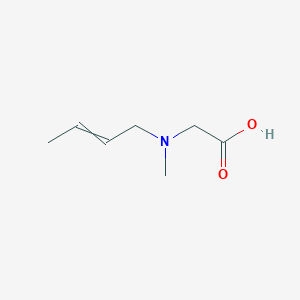
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
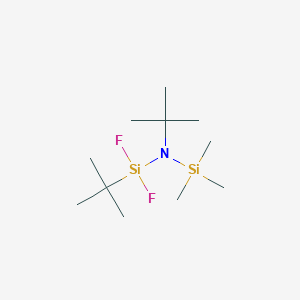
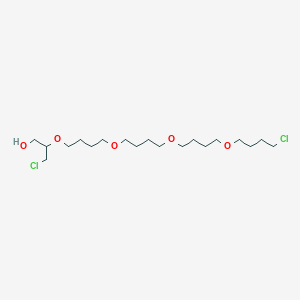
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
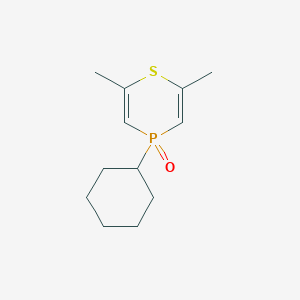
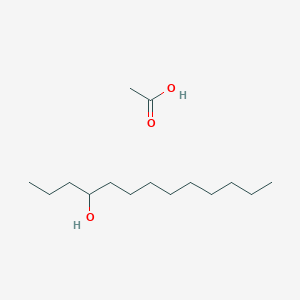
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
